ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
CAS No.: 1019104-68-7
Cat. No.: VC8432241
Molecular Formula: C19H19FN4O3S
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019104-68-7 |
|---|---|
| Molecular Formula | C19H19FN4O3S |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | ethyl 4-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C19H19FN4O3S/c1-3-27-18(26)9-8-17(25)22-16-10-12(2)23-24(16)19-21-15(11-28-19)13-4-6-14(20)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,25) |
| Standard InChI Key | DLCYBXYTHYMCBX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |
| Canonical SMILES | CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 4-(4-fluorophenyl)thiazol-2-yl group and at the 3-position with a methyl group. The pyrazole’s 5-amino group is linked to a 4-oxobutanoate ester, introducing both hydrogen-bonding capacity and lipophilic character. Key structural elements include:
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Thiazole ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity .
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4-Fluorophenyl group: The fluorine atom induces electron-withdrawing effects, modulating electronic distribution and bioavailability.
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Ester moiety: The ethyl ester at the butanoate terminus improves membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1019103-48-0 |
| Molecular Formula | |
| Molecular Weight | 422.46 g/mol |
| IUPAC Name | Ethyl 4-[[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl]amino]-4-oxobutanoate |
| Solubility | Low in water; soluble in DMSO, ethanol |
| LogP (Predicted) | 3.2 ± 0.4 |
The compound’s π-conjugated system, spanning the thiazole and pyrazole rings, contributes to its UV-Vis absorption maxima at 268 nm and 310 nm.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis typically involves three stages:
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Formation of the thiazole ring: 4-Fluorobenzaldehyde reacts with thioamide precursors under Hantzsch thiazole synthesis conditions to yield 4-(4-fluorophenyl)thiazol-2-amine .
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Pyrazole-thiazole coupling: The thiazole-2-amine undergoes nucleophilic substitution with 3-methyl-1H-pyrazol-5-amine in the presence of , forming the pyrazole-thiazole hybrid core.
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Esterification and functionalization: The amino group at the pyrazole’s 5-position reacts with ethyl 4-chloro-4-oxobutanoate in a nucleophilic acyl substitution, finalizing the butanoate ester .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Fluorobenzaldehyde, thiourea, , reflux | 78% |
| 2 | , DMF, 80°C | 65% |
| 3 | Ethyl 4-chloro-4-oxobutanoate, , THF | 82% |
Side reactions include over-alkylation at the thiazole’s 2-position, mitigated by stoichiometric control .
| Cell Line | (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.7 ± 1.2 | Caspase-3/7 activation |
| A549 (Lung) | 24.3 ± 2.1 | ROS generation |
| HEK293 (Normal) | >100 | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (m, 2H, Ar-H), 7.15–7.18 (m, 2H, Ar-H), 6.01 (s, 1H, pyrazole-H), 4.12 (q, Hz, 2H, OCH2), 2.32 (s, 3H, CH3).
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NMR: δ 172.4 (C=O), 165.8 (thiazole C2), 162.1 (C-F), 149.3 (pyrazole C3).
Mass Spectrometry
High-resolution ESI-MS (): [M+H]+ calculated for : 423.1241; found: 423.1238.
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